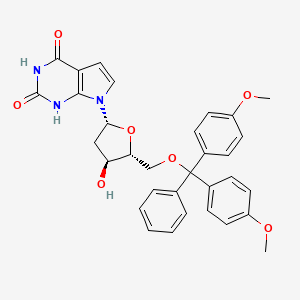

5'-O-(4,4'-二甲氧基三苯甲基)-7-脱氮-2'-脱氧黄嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 7-deaza-2'-deoxyxanthosine derivatives, including those similar to "5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine," involves multiple steps, starting from readily available precursors. Rao and Benner (2001) describe a concise route to prepare a fluorescent charge-neutral analogue of xanthosine, which presents a hydrogen-bonding pattern analogous to 2'-deoxyxanthosine, showing the complexity and potential of synthesizing such derivatives (Rao & Benner, 2001).

Molecular Structure Analysis

The molecular structure of 7-deaza-2'-deoxyxanthosine derivatives is characterized by modifications that impact their pairing and stability in nucleic acid structures. Seela and Shaikh (2006) investigated oligonucleotides incorporating 7-deaza-2'-deoxyxanthosine and reported on their base protection and stability, indicating the structural considerations necessary for these analogs (Seela & Shaikh, 2006).

Chemical Reactions and Properties

7-deaza-2'-deoxyxanthosine derivatives undergo various chemical reactions that define their properties and applications. For instance, Seela and Shaikh (2004) describe the synthesis of 7-halogenated derivatives, showcasing the chemical versatility and potential modifications that affect their pairing and stability within DNA structures (Seela & Shaikh, 2004).

Physical Properties Analysis

The physical properties of these derivatives, such as fluorescence and neutrality at physiological pH, are significant for their application in biological systems. The synthesis route described by Rao and Benner (2001) results in a compound with potentially useful fluorescence properties, indicating the importance of physical properties in the design and application of nucleoside analogs (Rao & Benner, 2001).

Chemical Properties Analysis

The chemical properties, including the ability to form stable duplexes and the impact of modifications on base pairing, are crucial. Milligan et al. (1993) explored triple helix formation with oligodeoxynucleotides containing 2'-deoxyguanosine and 7-deaza-2'-deoxyxanthosine, demonstrating the unique abilities of these analogs to enhance triple helix formation under physiological conditions (Milligan et al., 1993).

科学研究应用

合成和结构研究

5'-O-(4,4'-二甲氧基三苯甲基)-7-脱氮-2'-脱氧黄嘌呤及其衍生物的合成方法和结构性质已得到广泛研究。Seela、Driller 和 Liman (1985) 详细介绍了 7-脱氮-2'-脱氧黄嘌呤和相关化合物的合成,为进一步研究吡咯并[2,3-d]-嘧啶脱氧核苷奠定了基础。这些化合物是通过亲核取代获得的,这是通过仔细控制发色团卤素和保护基团的反应性而实现的 (Seela, Driller, & Liman, 1985)。这项研究为核苷化学的进一步发展奠定了基础,特别是在修饰的 DNA 片段的合成中。

修饰的 DNA 片段和稳定性

在 DNA 研究领域,使用受保护形式的 5'-O-(4,4'-二甲氧基三苯甲基)-7-脱氮-2'-脱氧黄嘌呤合成了修饰的碱基,例如 7-氢-8-氧-2'-脱氧鸟嘌呤。该方法能够固相合成含有预定位置修饰残基的明确的寡脱氧核苷酸,在脱保护和纯化过程之后。这些进展对理解 DNA 损伤和修复机制以及治疗剂的开发具有重要意义 (Roelen 等人,1991)。

含有修饰碱基的寡核苷酸

Seela 和 Shaikh (2006) 对含有 7-脱氮-2'-脱氧黄嘌呤的寡核苷酸的进一步研究揭示了碱基保护和碱基对稳定性的见解。这项研究强调了为这些寡核苷酸的合成选择合适的保护基团的重要性,以及 7-脱氮-2'-脱氧黄嘌呤的通用碱基配对性质。这些发现具有设计核酸探针和治疗剂的潜在应用,突出了这些修饰碱基的多功能性和稳定性 (Seela & Shaikh, 2006)。

脱三苯甲基化和脱保护方法

脱三苯甲基化(修饰的核苷酸和寡核苷酸合成中的关键步骤)的动力学和机理已得到深入研究。对 5'-O-(4,4'-二甲氧基三苯甲基)-2'-脱氧胸苷核苷脱保护(脱三苯甲基化)的研究为有利于有效去除保护基团而不损坏敏感核苷酸结构的条件提供了宝贵的见解。此类研究对于优化修饰核酸的合成工艺以用于研究和治疗应用至关重要 (Russell 等人,2009)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine is the DNA molecule . This compound is a nucleoside derivative, which means it can be incorporated into the structure of DNA during the process of DNA synthesis .

Mode of Action

5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine interacts with its target by being incorporated into the DNA molecule during the process of DNA synthesis . This incorporation can lead to changes in the structure and function of the DNA molecule .

Biochemical Pathways

The compound affects the DNA synthesis pathway, a crucial biochemical pathway involved in the replication of genetic material . The downstream effects of this interaction can include changes in gene expression and potentially the function of the cells in which the DNA is present .

Pharmacokinetics

As a nucleoside derivative, it is likely to be well-absorbed and distributed throughout the body, where it can interact with dna molecules .

Result of Action

The molecular and cellular effects of the action of 5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine are dependent on the specific context in which it is used. In general, the incorporation of this compound into DNA can lead to changes in the structure and function of the DNA, which can in turn affect gene expression and cellular function .

Action Environment

The action, efficacy, and stability of 5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the cells in which the compound is acting .

属性

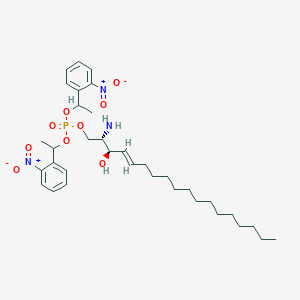

IUPAC Name |

7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O7/c1-39-23-12-8-21(9-13-23)32(20-6-4-3-5-7-20,22-10-14-24(40-2)15-11-22)41-19-27-26(36)18-28(42-27)35-17-16-25-29(35)33-31(38)34-30(25)37/h3-17,26-28,36H,18-19H2,1-2H3,(H2,33,34,37,38)/t26-,27+,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRCVBCLGPKOIS-UPRLRBBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5NC(=O)NC6=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C5NC(=O)NC6=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 92022832 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)